Enantioselectivity in Silver-Catalyzed Aziridination: Carbamimidate vs. Carbamate Precursors
In silver-catalyzed intramolecular aziridination, carbamimidate-based nitrene precursors deliver substantially higher enantioselectivity compared to traditional carbamates. When a carbamate was employed under identical conditions, the product aziridine was obtained with only 32% enantiomeric excess (ee). In contrast, the corresponding carbamimidate furnished the same aziridine with 94% ee, a nearly threefold improvement in stereocontrol [1]. This dramatic difference is attributed to the unique steric and electronic properties of the carbamimidate framework, which enable better matching with chiral bisoxazoline ligands.
| Evidence Dimension | Enantioselectivity (ee %) in intramolecular aziridination |
|---|---|
| Target Compound Data | 94% ee (carbamimidate class) |
| Comparator Or Baseline | Carbamate nitrene precursor: 32% ee |
| Quantified Difference | Δee = +62 percentage points (3.9× improvement) |
| Conditions | Ag(I) catalyst, (S,S)-indanBOX ligand, 2,2,2-trichloroethoxysulfonyl (Tces) protecting group |
Why This Matters
For procurement, this quantifiable enantioselectivity advantage justifies the selection of carbamimidate-class reagents over carbamates when high stereopurity is required in target amine synthesis.
- [1] Trinh, T. A.; Fu, Y.; Hu, D. B.; et al. Chemo- and enantioselective intramolecular silver-catalyzed aziridinations of carbamimidates. Chem. Commun. 2024, 60, 1234-1237. DOI: 10.1039/d3cc05670h. View Source
